Cas no 1697459-97-4 (1-(Azidomethyl)-2-bromo-3-nitrobenzene)

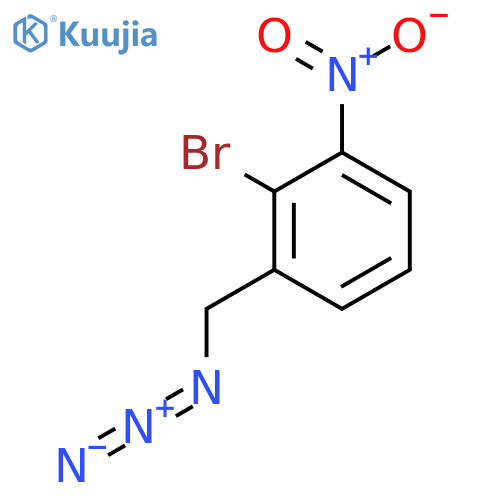

1697459-97-4 structure

商品名:1-(Azidomethyl)-2-bromo-3-nitrobenzene

1-(Azidomethyl)-2-bromo-3-nitrobenzene 化学的及び物理的性質

名前と識別子

-

- 1-(azidomethyl)-2-bromo-3-nitrobenzene

- 1-(Azidomethyl)-2-bromo-3-nitrobenzene

-

- インチ: 1S/C7H5BrN4O2/c8-7-5(4-10-11-9)2-1-3-6(7)12(13)14/h1-3H,4H2

- InChIKey: ROKBORJCTMQQHL-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC=CC=1CN=[N+]=[N-])[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 261

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 60.2

1-(Azidomethyl)-2-bromo-3-nitrobenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-293622-0.25g |

1-(azidomethyl)-2-bromo-3-nitrobenzene |

1697459-97-4 | 0.25g |

$513.0 | 2023-09-06 | ||

| Enamine | EN300-293622-2.5g |

1-(azidomethyl)-2-bromo-3-nitrobenzene |

1697459-97-4 | 2.5g |

$1089.0 | 2023-09-06 | ||

| Enamine | EN300-293622-5.0g |

1-(azidomethyl)-2-bromo-3-nitrobenzene |

1697459-97-4 | 5.0g |

$2360.0 | 2023-03-01 | ||

| Enamine | EN300-293622-1g |

1-(azidomethyl)-2-bromo-3-nitrobenzene |

1697459-97-4 | 1g |

$557.0 | 2023-09-06 | ||

| Enamine | EN300-293622-0.05g |

1-(azidomethyl)-2-bromo-3-nitrobenzene |

1697459-97-4 | 0.05g |

$468.0 | 2023-09-06 | ||

| Enamine | EN300-293622-0.5g |

1-(azidomethyl)-2-bromo-3-nitrobenzene |

1697459-97-4 | 0.5g |

$535.0 | 2023-09-06 | ||

| Enamine | EN300-293622-10g |

1-(azidomethyl)-2-bromo-3-nitrobenzene |

1697459-97-4 | 10g |

$2393.0 | 2023-09-06 | ||

| Enamine | EN300-293622-5g |

1-(azidomethyl)-2-bromo-3-nitrobenzene |

1697459-97-4 | 5g |

$1614.0 | 2023-09-06 | ||

| Enamine | EN300-293622-10.0g |

1-(azidomethyl)-2-bromo-3-nitrobenzene |

1697459-97-4 | 10.0g |

$3500.0 | 2023-03-01 | ||

| Enamine | EN300-293622-1.0g |

1-(azidomethyl)-2-bromo-3-nitrobenzene |

1697459-97-4 | 1g |

$0.0 | 2023-06-06 |

1-(Azidomethyl)-2-bromo-3-nitrobenzene 関連文献

-

1. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

1697459-97-4 (1-(Azidomethyl)-2-bromo-3-nitrobenzene) 関連製品

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 57707-64-9(2-azidoacetonitrile)

- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬